Cas no 1823893-15-7 ((5-Bromoquinazolin-8-yl)methanamine hydrochloride)

(5-Bromoquinazolin-8-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
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- (5-Bromoquinazolin-8-yl)methanamine hydrochloride
- AX8332906
- (5-BROMOQUINAZOLIN-8-YL)METHANAMINE HCL
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- インチ: 1S/C9H8BrN3.ClH/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9;/h1-2,4-5H,3,11H2;1H
- InChIKey: MEEBDJUQVOSRRY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(CN)C2C1=CN=CN=2.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 176
- トポロジー分子極性表面積: 51.8
(5-Bromoquinazolin-8-yl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM212305-1g |
(5-Bromoquinazolin-8-yl)methanamine hydrochloride |
1823893-15-7 | 97% | 1g |
$1754 | 2021-08-04 | |
Chemenu | CM212305-1g |
(5-Bromoquinazolin-8-yl)methanamine hydrochloride |
1823893-15-7 | 97% | 1g |
$1903 | 2022-12-28 | |
Alichem | A189011975-250mg |
(5-Bromoquinazolin-8-yl)methanamine hydrochloride |
1823893-15-7 | 97% | 250mg |
$463.32 | 2023-09-02 | |
Alichem | A189011975-1g |
(5-Bromoquinazolin-8-yl)methanamine hydrochloride |
1823893-15-7 | 97% | 1g |
$2812.18 | 2023-09-02 | |
Alichem | A189011975-5g |
(5-Bromoquinazolin-8-yl)methanamine hydrochloride |
1823893-15-7 | 97% | 5g |
$7035.00 | 2023-09-02 |
(5-Bromoquinazolin-8-yl)methanamine hydrochloride 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
(5-Bromoquinazolin-8-yl)methanamine hydrochlorideに関する追加情報
Comprehensive Analysis of (5-Bromoquinazolin-8-yl)methanamine hydrochloride (CAS No. 1823893-15-7)
The compound (5-Bromoquinazolin-8-yl)methanamine hydrochloride (CAS No. 1823893-15-7) is a quinazoline derivative with significant potential in pharmaceutical research and medicinal chemistry. Its unique structural features, including the bromine substitution at the 5-position and the primary amine functional group, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its relevance in kinase inhibition and cancer drug discovery, aligning with the growing demand for targeted therapies.
In recent years, the quinazoline scaffold has gained attention for its role in small-molecule drug development. The presence of the 5-bromo substituent in 1823893-15-7 enhances its electrophilic reactivity, facilitating further derivatization. This property is particularly useful in high-throughput screening and combinatorial chemistry, where rapid modification of core structures is essential. The hydrochloride salt form improves the compound's solubility, a critical factor in bioavailability optimization.
The rise of precision medicine has spurred interest in compounds like (5-Bromoquinazolin-8-yl)methanamine hydrochloride. Its potential applications in EGFR inhibition and signal transduction modulation are areas of active investigation. Researchers are also exploring its utility in neurodegenerative disease models, given the quinazoline core's affinity for central nervous system targets. These applications address current drug discovery challenges, such as blood-brain barrier penetration and selective target engagement.
From a synthetic chemistry perspective, CAS 1823893-15-7 offers versatile cross-coupling opportunities. The bromine atom serves as an excellent handle for palladium-catalyzed reactions, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. This reactivity profile makes it valuable for constructing diverse chemical libraries, a key requirement in modern fragment-based drug design. The compound's stability under various reaction conditions further enhances its utility as a multipurpose building block.
Quality control of (5-Bromoquinazolin-8-yl)methanamine hydrochloride requires rigorous analytical characterization. Standard techniques include HPLC purity analysis, mass spectrometry, and proton NMR spectroscopy. These methods ensure batch-to-batch consistency, which is crucial for structure-activity relationship studies. The compound typically exhibits excellent chromatographic behavior, facilitating its purification and analysis in drug metabolism investigations.
Environmental and green chemistry considerations are increasingly important in chemical synthesis. The production of 1823893-15-7 can be optimized using catalytic methods to minimize hazardous waste generation. Recent advances in continuous flow chemistry offer promising approaches to scale up its synthesis while maintaining atom economy. These developments align with the pharmaceutical industry's shift toward sustainable manufacturing practices.
In conclusion, (5-Bromoquinazolin-8-yl)methanamine hydrochloride represents a structurally versatile intermediate with broad applications in drug discovery. Its CAS 1823893-15-7 identifier ensures precise identification in chemical databases and scientific literature. As research continues to uncover new biological targets for quinazoline derivatives, this compound will likely remain a focus of medicinal chemistry efforts worldwide.
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